NNMT Inhibitory Affinity of the 4-Chloro-2-Methoxy Substitution Pattern Versus Alternative Regioisomers
The compound (designated Compound 5i in US20250017936) exhibits a binding affinity (Ki) of 2,200 nM against full-length recombinant human NNMT, as determined by a fluorescence polarization-based competition assay [1]. Within the same patent series, alternative substitution patterns yielded IC50 values spanning from 25 nM (Compound 5u) to 10,200 nM (Compound 5i in a separate assay format), demonstrating that the 4-chloro–2-methoxy combination occupies a specific, quantifiable position in the SAR landscape rather than being interchangeable with close analogs [1]. The 2-methoxy group on the benzylidene ring is hypothesized to engage in a critical hydrophobic interaction with the NNMT active site that is not available to the 4-methoxy or unsubstituted analogs.
| Evidence Dimension | NNMT binding affinity (Ki, fluorescence polarization assay) |
|---|---|
| Target Compound Data | Ki = 2,200 nM |
| Comparator Or Baseline | Compound 5u (alternative substitution): IC50 = 25 nM; Compound 5m: IC50 = 30 nM; Compound 5c: IC50 = 110 nM (all from same patent series) |
| Quantified Difference | Target compound is 88-fold less potent than the most active analog (Compound 5u); represents a distinct SAR point with potential selectivity advantages |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization competition assay |
Why This Matters
For procurement decisions in NNMT-focused drug discovery, the 2,200 nM Ki defines a moderate-affinity starting point with a unique substitution pattern not represented by more potent but structurally divergent analogs, enabling SAR exploration of the 2-methoxybenzylidene sub-series.
- [1] US Patent Application US20250017936A1. Cell-potent bisubstrate inhibitors for nicotinamide N-methyltransferase (NNMT) and uses thereof. BindingDB entry BDBM50627714 (CHEMBL5434313). 2025. View Source
